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Introduction
AC708, also known as PLX73086, is a potent and selective, non-brain penetrant small

molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R is a

receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of

macrophages. In the context of oncology, targeting CSF1R is a promising strategy to modulate

the tumor microenvironment, particularly by depleting tumor-associated macrophages (TAMs).

TAMs are known to play a significant role in promoting tumor angiogenesis, survival, and

metastasis.[2] This document provides a comprehensive overview of the available preclinical

data on AC708, focusing on its mechanism of action, in vitro and in vivo efficacy, and what is

publicly known about its experimental protocols.

Mechanism of Action
AC708 exerts its therapeutic effect by selectively inhibiting CSF1R. This inhibition prevents the

binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), thereby

blocking the activation of the receptor.[1] The activation of CSF1R normally triggers

autophosphorylation of its intracellular tyrosine kinase domain, which in turn activates several

downstream pro-survival signaling cascades, including PI3K, ERK1/2, and JNK. By inhibiting

CSF1R phosphorylation, AC708 effectively shuts down these signaling pathways, leading to

the depletion of TAMs within the tumor microenvironment.[3]

A key characteristic of AC708 is its significant specificity for CSF1R over other closely related

kinases such as PDGFRα and β, FLT3, and KIT.[4][5] Furthermore, AC708 is a non-brain
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penetrant inhibitor, which allows for the specific targeting of peripheral macrophages without

affecting microglia in the central nervous system.[1][6]

Signaling Pathway
The following diagram illustrates the proposed signaling pathway of CSF1R and the point of

intervention for AC708.
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Caption: CSF1R signaling pathway and inhibition by AC708.

Quantitative Data
The following tables summarize the available quantitative preclinical data for AC708.

Table 1: In Vitro Activity of AC708
Assay Ligand IC50 (nM) Reference

CSF1R

Phosphorylation
CSF-1 26 [5][7]

IL-34 33 [5][7]

Cell Viability (growth-

factor dependent

cells)

CSF-1 38 [5][7]

IL-34 40 [5][7]

Primary Human

Osteoclast

Differentiation &

Survival

CSF-1 15 [5][7]

MCP-1 Release

(enriched human

monocytes)

CSF-1 93 [5]

IL-34 88 [5]

Table 2: In Vivo Efficacy of AC708
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Model Treatment Outcome Reference

IG10 syngeneic

ovarian cancer

(C57/Bl6 mice)

AC708 (90 mg/kg,

daily oral gavage) +

anti-VEGF antibody

(B20)

Little to no

measurable tumor

burden.

[4]

Ovarian cancer model

with adaptive

resistance to anti-

VEGF and paclitaxel

Addition of AC708
83% lower tumor

burden.
[4]

Note: Detailed pharmacokinetic and toxicology data for AC708 are not publicly available.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AC708 are not fully disclosed in

the public domain. However, based on available information, the following provides an

overview of the methodologies used in key experiments.

In Vitro Assays
CSF1R Phosphorylation Assay:

Objective: To determine the inhibitory activity of AC708 on CSF1R phosphorylation.

Methodology: A cell-based assay was used where cells were stimulated with either CSF-1 or

IL-34 in the presence of varying concentrations of AC708. The level of CSF1R

phosphorylation was then measured to determine the IC50 value.[5][7] The specific cell line

and detection method (e.g., ELISA, Western Blot) are not specified in the available literature.

Cell Viability Assay:

Objective: To assess the effect of AC708 on the viability of cells dependent on CSF-1 or IL-

34 for growth.

Methodology: Growth-factor dependent cells were cultured with either CSF-1 or IL-34 and

treated with a range of AC708 concentrations. Cell viability was likely assessed using a
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standard method such as MTT or CellTiter-Glo to determine the IC50 values.[5][7]

MCP-1 Release Assay:

Objective: To measure the inhibitory effect of AC708 on the release of Monocyte

Chemoattractant Protein-1 (MCP-1).

Methodology: Enriched human monocytes were stimulated with either CSF-1 or IL-34 in the

presence of AC708. The concentration of MCP-1 in the cell culture supernatant was then

quantified, likely by ELISA, to determine the IC50 of AC708's inhibitory effect.[5]

In Vivo Studies
IG10 Syngeneic Ovarian Cancer Model:

Objective: To evaluate the anti-tumor efficacy of AC708 in combination with anti-VEGF

therapy.

Animal Model: C57/Bl6 mice were inoculated intraperitoneally with IG10 ovarian cancer cells.

[4][5]

Treatment Regimen:

AC708 was administered daily by oral gavage at a dose of 90 mg/kg.[4]

The anti-VEGF antibody B20 was administered twice weekly via intraperitoneal injection at

a dose of 5 mg/kg.[4]

Endpoint: Tumor burden was assessed at the conclusion of the experiment.[4]

Ovarian Cancer Model of Adaptive Resistance:

Objective: To determine if AC708 can overcome adaptive resistance to anti-VEGF and

chemotherapy.

Animal Model: Mice bearing ovarian tumors were treated with an anti-VEGF antibody and

paclitaxel until resistance developed.[4]
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Treatment Regimen: Upon the emergence of resistance, AC708 was added to the treatment

regimen.[4]

Endpoint: Tumor burden was compared between groups with and without the addition of

AC708.[4]

Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo evaluation of AC708 in the

IG10 syngeneic mouse model.
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Caption: In vivo experimental workflow for AC708 efficacy testing.

Conclusion
The available preclinical data indicate that AC708 is a potent and highly selective inhibitor of

CSF1R. Its mechanism of action, centered on the depletion of tumor-associated macrophages,

has shown promising anti-tumor effects in in vivo models, particularly in combination with anti-

angiogenic therapy. The non-brain penetrant nature of AC708 allows for the specific

investigation and targeting of peripheral macrophage-driven pathologies. While the publicly

accessible data provides a strong foundation for its therapeutic potential, a more detailed and

in-depth understanding would require access to proprietary pharmacokinetic and toxicology

data, as well as more granular experimental protocols. A Phase I clinical trial of PLX73086

(AC708) was initiated in 2016 but was terminated in 2018.[3]
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[https://www.benchchem.com/product/b1191556#preclinical-data-on-ac708]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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